3-Iodo-6-methyl-1H-indazol-4-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-iodo-6-methyl-2H-indazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8IN3/c1-4-2-5(10)7-6(3-4)11-12-8(7)9/h2-3H,10H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUVMVNIHPIMQMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NNC(=C2C(=C1)N)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8IN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10646357 | |
| Record name | 3-Iodo-6-methyl-2H-indazol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10646357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885521-00-6 | |
| Record name | 3-Iodo-6-methyl-2H-indazol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10646357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 3 Iodo 6 Methyl 1h Indazol 4 Amine and Analogous Systems
Strategic Approaches to the Indazole Core Formation
The construction of the indazole (benzopyrazole) ring system is the cornerstone of synthesizing the target compound and its analogs. Modern organic synthesis offers a diverse toolkit for forming this bicyclic heterocycle, moving beyond classical methods to more efficient and versatile catalytic strategies. These approaches can be broadly categorized by the key bond-forming event that closes the pyrazole (B372694) ring onto the benzene (B151609) backbone. Key strategies include intramolecular cyclizations of appropriately substituted aryl precursors and intermolecular cycloaddition reactions where the benzene ring or a precursor engages with a three-atom component to build the five-membered ring.
Cyclization Reactions for Benzopyrazole Ring Construction
Cyclization reactions are the most common and versatile methods for constructing the indazole core. These strategies typically involve forming a crucial N-N or C-N bond in an intramolecular fashion from a pre-functionalized aromatic precursor. The choice of cyclization strategy is often dictated by the desired substitution pattern on the final indazole product.
Intramolecular amination reactions are a powerful method for forming the indazole ring, typically by creating a C-N bond at the C7a position. These reactions often start from precursors like o-haloarylhydrazones or involve the direct amination of an aryl C-H bond.
One prominent approach is the intramolecular C-H amination of arylhydrazones. For instance, silver(I)-mediated intramolecular oxidative C-H amination has been shown to be an efficient method for constructing a variety of 1H-indazoles. acs.orgnih.gov This method is effective for synthesizing 3-substituted indazoles that are otherwise difficult to access. nih.gov Similarly, direct aryl C-H amination of diaryl and tert-butyl aryl ketone hydrazones can be achieved using iodine in the presence of potassium iodide and sodium acetate (B1210297). nih.gov Another oxidant used for this transformation is [bis-(trifluoroacetoxy)iodo]benzene (PIFA), which facilitates the direct aryl C-H amination of arylhydrazones, showing good functional group compatibility. nih.gov
Palladium-catalyzed intramolecular amination of N-tosylhydrazones derived from 2-bromophenyl ketones or aldehydes also provides an efficient route to 3-substituted indazoles under mild reaction conditions. oup.comoup.com This method demonstrates good functional group compatibility, affording the desired indazoles in moderate to excellent yields. oup.com A ligand-free palladium-catalyzed C-H amination has also been reported starting from aminohydrazones, which are prepared from the activation of tertiary amides. nih.gov
Table 1: Synthesis of 3-Substituted Indazoles via Pd-Catalyzed Intramolecular Amination of N-Tosylhydrazones oup.com
| Entry | Precursor (Hydrazone) | R¹ Group | R² Group | Yield (%) |
| 1 | 1a | -CO₂tBu | H | 81 |
| 2 | 1b | -CONEt₂ | H | 72 |
| 3 | 1c | Ph | H | 85 |
| 4 | 1d | Ph | 4-NO₂ | 85 |
| 5 | 1e | Ph | 5-OMe | 92 |
| 6 | 1f | Ph | 4-Me | 84 |
| 7 | 1g | (4-OMe)C₆H₄ | H | 95 |
[3+2] Annulation, or 1,3-dipolar cycloaddition, represents a highly convergent approach to the indazole core. This strategy involves the reaction of a three-atom dipole with a two-atom component (a dipolarophile), typically an aryne, to construct the five-membered pyrazole ring.
A classic example is the reaction of in situ generated benzynes with diazo compounds. organic-chemistry.org Arynes, generated from precursors like o-(trimethylsilyl)aryl triflates, react with a variety of diazo compounds at room temperature. organic-chemistry.orgresearchgate.net This method provides a direct and efficient pathway to a wide range of substituted indazoles in good to excellent yields under mild conditions. organic-chemistry.orgorgsyn.org Depending on the diazo compound and reaction conditions, the initially formed 3H-indazole may rearrange to the more stable 1H-indazole. orgsyn.org
Another effective [3+2] cycloaddition strategy employs sydnones as the 1,3-dipole, which react with arynes to form 2H-indazoles. nih.govorganic-chemistry.org This reaction proceeds under mild conditions and is notable for its high yields and selectivity, producing 2H-indazoles without contamination from 1H-isomers. nih.gov The process is believed to occur via an initial [3+2] cycloaddition followed by a retro-[4+2] extrusion of carbon dioxide. nih.gov
Transition metal catalysis has revolutionized indazole synthesis, enabling a wide array of cyclization reactions with high efficiency and selectivity. Catalysts based on palladium, copper, and rhodium are particularly prominent.
Palladium Catalysis: Palladium catalysts are widely used for C-N bond formation. As mentioned, Pd-catalyzed intramolecular amination of o-bromophenyl hydrazone derivatives is a key method. oup.comoup.com Palladium is also essential in Suzuki-Miyaura cross-coupling reactions to build complex indazole derivatives from halogenated precursors. nih.gov Furthermore, palladium catalysts can promote the direct C-H activation and subsequent alkenylation of the indazole core at the C3 and C7 positions. acs.org
Copper Catalysis: Copper-catalyzed reactions provide a cost-effective alternative for indazole synthesis. CuI-catalyzed coupling of N-acyl-N'-substituted hydrazines with 2-bromoarylcarbonylic compounds can yield 1-aryl-1H-indazoles. organic-chemistry.org Copper catalysts are also effective in the synthesis of 3-aminoindazoles from 2-halobenzonitriles and hydrazine (B178648) derivatives. organic-chemistry.org Efficient access to 1-substituted indazol-3-ones has been achieved through intramolecular C-N bond formation from 2-chloro-benzoic acid-N'-arylhydrazides using a CuI/L-proline system. rsc.org Additionally, copper-catalyzed intramolecular synthesis of 3-alkenyl-2H-indazoles from 2-alkynylazobenzenes has been reported. researchgate.net
Rhodium and Iridium Catalysis: Cationic rhodium(III) catalysts have been employed in the efficient, one-step synthesis of N-aryl-2H-indazoles via the C-H bond addition of azobenzenes to aldehydes. nih.govacs.orgacs.orgpkusz.edu.cn This formal [4+1] annulation proceeds through C-H activation, addition to the aldehyde, cyclative capture, and aromatization. nih.govpkusz.edu.cn The reaction tolerates a broad range of functional groups. nih.gov Iridium catalysts have also been noted for their use in indazole synthesis. nih.gov
Table 2: Rhodium(III)-Catalyzed Synthesis of N-Aryl-2H-Indazoles nih.gov
| Entry | Azobenzene | Aldehyde | Product | Yield (%) |
| 1 | Azobenzene | 4-Nitrobenzaldehyde | 3-(4-Nitrophenyl)-2-phenyl-2H-indazole | 95 |
| 2 | Azobenzene | 4-Chlorobenzaldehyde | 3-(4-Chlorophenyl)-2-phenyl-2H-indazole | 88 |
| 3 | Azobenzene | Isovaleraldehyde | 3-Isobutyl-2-phenyl-2H-indazole | 81 |
| 4 | 4,4'-Dichloroazobenzene | 4-Nitrobenzaldehyde | 2-(4-Chlorophenyl)-3-(4-nitrophenyl)-2H-indazole | 90 |
| 5 | 4,4'-Dimethoxyazobenzene | 4-Nitrobenzaldehyde | 2-(4-Methoxyphenyl)-3-(4-nitrophenyl)-2H-indazole | 85 |
To avoid the cost and potential toxicity of transition metals, several metal-free cyclization methods have been developed. These often rely on classical condensation reactions or the use of non-metallic reagents to promote cyclization.
A practical, metal-free synthesis of 1H-indazoles can be achieved from o-aminobenzoximes. acs.org The reaction involves the selective activation of the oxime with methanesulfonyl chloride in the presence of a base. Another metal-free, one-pot reaction uses easily available 2-aminophenones with hydroxylamine (B1172632) derivatives to provide indazoles in very good yields under mild, operationally simple conditions. organic-chemistry.org Reductive cyclization of o-nitrobenzylidene amines, promoted by a reducing agent like triphenylphosphine, can also yield 2-aryl-2H-indazoles. nih.gov Furthermore, electrochemical methods, which avoid chemical oxidants, have been developed for the anodic oxidation of arylhydrazones to form 1H-indazoles. rsc.org
Precursor Design and Synthesis for Specific Substitution Patterns
The synthesis of a specifically substituted analog like 3-Iodo-6-methyl-1H-indazol-4-amine requires a retrosynthetic approach where the substituents are installed either on the starting precursor or on the indazole core itself.
Introduction of the 6-Methyl and 4-Amino Groups: The methyl group at C-6 and the amino group at C-4 must originate from the starting benzene ring precursor. A logical starting material would be a substituted toluene, for example, 4-methyl-2-nitroaniline. This precursor contains the methyl group and a nitro group that can later be reduced to the required amine. An alternative would be to start with a compound like 2-amino-5-methylbenzonitrile. The cyclization to form the indazole ring would proceed using one of the methods described above, such as diazotization of an aniline (B41778) derivative or cyclization of a hydrazone. The synthesis of 6-amino indazole derivatives often involves the reduction of a 6-nitro indazole precursor, typically using H₂ gas with a palladium on carbon (Pd/C) catalyst. nih.gov The 4-amino group would similarly be derived from a 4-nitro or 5-nitro precursor, as direct amination at this position is challenging. nih.govresearchgate.net
Introduction of the 3-Iodo Group: The iodine atom at the C-3 position is almost universally installed after the indazole ring has been formed. Direct C-3 iodination of an existing 1H-indazole is a common and high-yielding reaction. chim.it The reaction is typically carried out using molecular iodine (I₂) in a polar solvent like DMF with a base such as potassium hydroxide (B78521) (KOH) or potassium carbonate (K₂CO₃). chim.itrsc.org This method is tolerant of various substituents on the benzene ring, including nitro and bromo groups. chim.itrsc.org For example, the synthesis of 3-iodo-6-nitro-indazole is a key step in the preparation of more complex molecules and is achieved by treating 6-nitroindazole (B21905) with iodine and a base. google.com
A plausible, though unconfirmed, synthetic route to This compound would therefore involve:
Synthesis of a 6-methyl-4-nitro-1H-indazole precursor. This could potentially be achieved via cyclization of a suitably substituted phenylhydrazine (B124118) or through nitration of 6-methyl-1H-indazole, although controlling the regioselectivity of nitration to the 4-position would be critical.
Iodination of the 6-methyl-4-nitro-1H-indazole at the C-3 position using I₂ and a base to yield 3-Iodo-6-methyl-4-nitro-1H-indazole .
Reduction of the nitro group at the C-4 position to the desired amine, likely using a standard reducing agent like SnCl₂ or catalytic hydrogenation, to afford the final product.
This multi-step approach, combining precursor design with late-stage functionalization, highlights the strategic thinking required to access complex indazole derivatives.
Regioselective Functionalization of the Indazole Scaffold
The synthesis of polysubstituted indazoles like this compound necessitates a strategic approach to introduce functional groups at specific positions on the heterocyclic ring. This often involves a multi-step sequence where the order of reactions is critical to achieving the desired isomer.
Introduction of the 3-Iodo Moiety
The introduction of an iodine atom at the C3 position of the indazole ring is a key transformation for building complexity, as the iodo group serves as a versatile handle for subsequent cross-coupling reactions. Direct iodination of an existing indazole core is the most common approach.
This reaction is typically performed by treating the N-unsubstituted or N-protected indazole with molecular iodine (I₂) in the presence of a base. The choice of base and solvent system is crucial for achieving high yield and regioselectivity. Strong bases like potassium hydroxide (KOH) in polar aprotic solvents such as N,N-dimethylformamide (DMF) are frequently employed. nih.govchim.itrsc.org For example, 6-bromo-1H-indazole can be effectively iodinated at the C3 position using KOH and I₂ in DMF to yield 6-bromo-3-iodo-1H-indazole. nih.govrsc.org Similarly, this method has been applied to other substituted indazoles, such as 6-nitroindazole, which can be converted to 3-iodo-6-nitro-indazole using potassium carbonate (K₂CO₃) as the base in DMF. google.com
Alternative conditions include using dioxane or N-methylpyrrolidone (NMP) as the solvent. chim.it Another powerful method involves a regioselective magnesiation at the C3 position of an N-protected indazole using a TMP-magnesium base (TMP=2,2,6,6-tetramethylpiperidyl), followed by quenching the resulting organometallic intermediate with iodine. chim.itnih.gov This two-step process offers excellent control for introducing the iodine atom specifically at the C3 position.
| Starting Material | Reagents | Solvent | Product | Yield | Reference |
| 6-Bromo-1H-indazole | KOH, I₂ | DMF | 6-Bromo-3-iodo-1H-indazole | 71.2% | nih.govrsc.org |
| 5-Methoxyindazole | KOH, I₂ | Dioxane | 3-Iodo-5-methoxyindazole | Quantitative | chim.it |
| 6-Nitroindazole | K₂CO₃, I₂ | DMF | 3-Iodo-6-nitroindazole | N/A | google.com |
| N2-THP-Iodoindazoles | TMPMgCl·LiCl, then I₂ | THF | N2-THP-3-Iodoindazoles | N/A | nih.gov |
Stereoselective Introduction of the 6-Methyl Group
The introduction of the methyl group at the C6 position of the indazole ring is typically accomplished not by direct methylation of the pre-formed heterocycle, but rather by selecting a starting material that already contains the methyl group in the correct position. The synthesis of the indazole ring itself is carried out from a substituted aniline or a related aromatic precursor.
For instance, the synthesis of 6-methyl-5-nitro-1H-indazole, a precursor for the target compound, begins with 6-methyl-1H-indazole, which is then nitrated. The 6-methyl-1H-indazole itself would be prepared through established indazole ring-forming reactions, such as the Davis-Beirut reaction or Jacobson indazole synthesis, starting from a derivative of m-toluidine. Similarly, the synthesis of methyl 1-(4-methoxyphenyl)-6-methyl-1H-indazole-3-carboxylate utilizes a starting material that incorporates the 6-methyl substituent from the outset of the synthetic sequence. nih.gov This "bottom-up" approach ensures unambiguous placement of the C6-methyl group, avoiding potential issues with regioselectivity that would arise from attempting to directly methylate the benzene portion of the indazole scaffold.
Selective Functionalization at the 4-Amino Position
The 4-amino group is a critical substituent for the biological activity of many indazole-based compounds. Its introduction is most commonly achieved through the reduction of a nitro group at the C4 position. The 4-nitroindazole precursor can be synthesized via nitration of the parent indazole, although regioselectivity can be an issue, or more reliably through a cyclization strategy using a pre-nitrated aromatic precursor.
Once the 4-nitroindazole is obtained, it can be converted to the 4-aminoindazole via catalytic hydrogenation. For example, 4-amino-N1-(β-D-ribofuranosyl)-1H-indazole was successfully synthesized by the catalytic hydrogenation of the corresponding 4-nitro nucleoside precursor. nih.gov This method is generally high-yielding and chemoselective, leaving other functional groups on the indazole ring intact.
Further functionalization of the resulting 4-amino group can be performed to generate diverse analogues. Standard reactions such as acylation, sulfonylation, or reductive amination can be employed to modify the amine. Moreover, the 4-amino group can be converted into a diazonium salt, which can then undergo Sandmeyer-type reactions to introduce a wide variety of other functional groups, including halogens, cyano, or hydroxyl groups, at the C4 position.
Control over N1/N2 Regioselectivity
A persistent challenge in the synthesis of N-substituted indazoles is controlling the regioselectivity of reactions at the N1 and N2 positions of the pyrazole ring. Direct alkylation of an N-unsubstituted indazole often yields a mixture of N1 and N2 isomers, with the ratio being highly dependent on the substrate's electronic and steric properties, as well as the reaction conditions. beilstein-journals.org
Several strategies have been developed to achieve selective functionalization at either nitrogen atom.
Kinetic vs. Thermodynamic Control : The N1-substituted indazole is generally the thermodynamically more stable isomer, while the N2-isomer is often the product of kinetic control. nih.govnih.gov For example, in glycosylation reactions, allowing the reaction to proceed for a longer time (thermodynamic control) favors the formation of the N1-isomer, whereas shorter reaction times (kinetic control) yield the N2-isomer. nih.gov
Base and Solvent Effects : The choice of base and solvent plays a critical role. The use of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been shown to favor N1-alkylation for a range of substituted indazoles. nih.gov In contrast, different conditions can heavily favor the N2 product.
Nature of the Electrophile : Specialized electrophiles can direct the regioselectivity. For instance, alkyl 2,2,2-trichloroacetimidates under acidic conditions (TfOH) provide excellent selectivity for the N2 position. wuxibiology.com Similarly, TfOH-catalyzed reactions with diazo compounds also result in highly selective N2-alkylation. rsc.org
Chelation and Directing Groups : Substituents on the indazole ring can direct incoming groups. DFT calculations have suggested that chelation between the indazole, the electrophile, and a cesium cation can favor the formation of N1-substituted products. beilstein-journals.org Conversely, sterically bulky groups at the C7 position can block the N1 position, leading to preferential N2 substitution. nih.gov
Reductive Amination Approach : A recently developed method for selective N1-alkylation involves a two-step process of enamine condensation with an aldehyde followed by hydrogenation. This thermodynamically controlled process has been shown to be highly selective for the N1 isomer and is suitable for large-scale synthesis. rsc.org
| Method | Reagents/Conditions | Selectivity | Mechanism/Controlling Factor | Reference |
| Standard Alkylation | NaH, Alkyl Bromide, THF | N1 selective (>99% for some substrates) | Combination of base and solvent system | nih.gov |
| Mitsunobu Reaction | DEAD, PPh₃, Alcohol | N2 selective (e.g., N1:N2 = 1:2.5) | Kinetic control | nih.gov |
| Acid-Catalyzed Alkylation | Alkyl 2,2,2-trichloroacetimidate, TfOH | Highly N2 selective | Acid-catalyzed Sₙ2 on activated electrophile | wuxibiology.com |
| Diazo Compound Alkylation | Diazo compound, TfOH | Highly N2 selective (up to 100:0) | Metal-free acid catalysis | rsc.org |
| Glycosylation (Kinetic) | Silyl-Hilbert-Johnson (5h) | N2 selective (64%) | Kinetic Control | nih.gov |
| Glycosylation (Thermodynamic) | Silyl-Hilbert-Johnson (48h) | N1 selective (66%) | Thermodynamic Control | nih.gov |
| Reductive Amination | Aldehyde, then H₂/Catalyst | Highly N1 selective | Thermodynamic control via enamine intermediate | rsc.org |
Modern Synthetic Techniques for Efficiency and Sustainability
To improve the efficiency and environmental footprint of synthetic routes, modern methodologies such as C-H functionalization have become increasingly important. These techniques allow for the direct conversion of C-H bonds into new C-C or C-heteroatom bonds, often bypassing the need for pre-functionalized starting materials.
C-H Functionalization Strategies for Indazoles
Direct C-H functionalization has emerged as a powerful tool for the late-stage modification of the indazole scaffold. rsc.orgresearchgate.net These reactions are typically catalyzed by transition metals like palladium (Pd), rhodium (Rh), or ruthenium (Ru) and can be directed to various positions on the ring.
C3-H Functionalization : The C3 position of the indazole ring is a common target for C-H activation. For 2H-indazoles, palladium catalysis can be used to introduce functional groups at this position. For example, a Pd-catalyzed C-H functionalization using an isocyanide insertion strategy has been developed for the synthesis of complex heterocyclic systems fused to the indazole core. acs.org
N-Aryl C-H Functionalization : For N-aryl indazoles, the ortho-C-H bonds of the N-aryl substituent can be selectively functionalized using a directing group strategy, where the nitrogen atom of the indazole ring coordinates to the metal catalyst and directs the reaction to the nearby C-H bond. nih.govnih.gov Rhodium(III) catalysts have proven particularly effective for this type of transformation, enabling the synthesis of a wide variety of substituted N-aryl-2H-indazoles. nih.gov
Annulation Reactions : C-H activation strategies can be combined with cyclization reactions in one-pot procedures to rapidly construct complex polycyclic systems. nih.gov For example, Rh(III)-catalyzed [4+1] annulation of azobenzenes with sulfoxonium ylides provides an efficient route to 3-acyl-2H-indazoles. nih.gov
These modern techniques offer step-economical and atom-economical alternatives to classical methods, providing access to a diverse range of functionalized indazole derivatives with high efficiency. rsc.orgresearchgate.net
Microwave-Assisted Organic Synthesis (MAOS)
Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful technology in synthetic chemistry, offering significant advantages over conventional heating methods. chemicaljournals.com The application of microwave irradiation can dramatically accelerate reaction rates, increase product yields, and improve product purity by minimizing side reactions. rasayanjournal.co.inchemicaljournals.com This is achieved through efficient and uniform heating of the reaction mixture via dielectric heating, which depends on the ability of the reagents and solvent to absorb microwave energy. at.uaresearchgate.net
In the context of indazole synthesis, MAOS has been successfully employed for various key transformations. For instance, the cyclization of hydrazones to form the indazole core is a common strategy. ajrconline.org Microwave heating has been shown to afford indazoles in good to excellent yields in a fraction of the time required by traditional methods. ajrconline.org One-pot, two-step procedures, such as the reaction of 2-halobenzaldehydes with phenylhydrazines followed by a copper-catalyzed intramolecular N-arylation, can be performed efficiently under microwave conditions, with reaction times as short as 10 minutes at 160°C. researchgate.net
The functionalization of the indazole ring, a necessary step for producing analogues like this compound, also benefits from microwave assistance. Cross-coupling reactions, which are essential for introducing substituents, are well-suited for microwave heating. rasayanjournal.co.in This method is cost-effective and safer compared to conventional heating for metal-catalyzed reactions, leading to a wide range of mono- or disubstituted indazoles in moderate to excellent yields within a short timeframe. rasayanjournal.co.in For example, the iodination of a 6-bromo-1H-indazole has been demonstrated, a key step toward iodo-substituted analogues. rsc.org The use of microwave irradiation in such transformations can significantly reduce the long reaction times often associated with conventional heating.
The following table compares conventional and microwave-assisted methods for key steps in indazole synthesis, illustrating the typical enhancements in reaction time and yield.
| Reaction Type | Conventional Method (Time, Yield) | Microwave-Assisted Method (Time, Yield) | Reference |
| Hydrolysis of Benzamide | ~1 hour, <99% | 7 minutes, 99% | chemicaljournals.com |
| Hydrolysis of Benzyl Chloride | 35 minutes, <97% | 3 minutes, 97% | chemicaljournals.com |
| Synthesis of 1-Aryl-1H-indazoles | Long reaction times, variable yields | 10-20 minutes, Good to excellent yields | researchgate.net |
| Cyclization of Hydrazones | Several hours, lower yields | Minutes, Good to excellent yields | ajrconline.org |
Flow Chemistry Applications in Indazole Synthesis
Flow chemistry, or continuous-flow synthesis, has become a transformative technology in the pharmaceutical and fine chemical industries. acs.org By performing reactions in a continuously flowing stream through a reactor, this methodology offers superior control over reaction parameters such as temperature, pressure, and mixing, leading to enhanced safety, improved reproducibility, and greater scalability compared to traditional batch processing. mdpi.comresearchgate.net
This technology is particularly advantageous for reactions that are highly exothermic, involve hazardous reagents, or require precise control to minimize byproduct formation—conditions often encountered in the synthesis of complex heterocycles. acs.org For the synthesis of indazoles, flow chemistry provides a safe and scalable route to produce pharmaceutically relevant fragments on demand. researchgate.net A general and versatile route using flow chemistry has been developed to deliver a range of substituted indazoles, including 3-amino and 3-hydroxy analogues, from the reaction of hydrazines with 2-fluorobenzonitriles and 2-fluorobenzoates, respectively.
One notable example is the thermal synthesis of N-substituted indazoles via the Cadogan reaction. When conducted in a continuous-flow system, a solution of the nitroaromatic imine substrate in triethyl phosphite (B83602) was pumped through heated coiled reactors. This approach resulted in higher yields (69–80%) and significantly shorter reaction times (1 hour) compared to batch conditions. mdpi.com The scalability of this flow process was demonstrated by a gram-scale synthesis that produced 4.2 g of an N-aryl indazole with a 71% yield, showcasing the efficiency of the flow approach. mdpi.com
The table below contrasts a batch synthesis with a continuous-flow approach for the synthesis of N-arylindazoles, highlighting the improvements offered by flow technology.
| Parameter | Batch Synthesis | Continuous-Flow Synthesis | Reference |
| Substrate | Nitroaromatic Imines | Nitroaromatic Imines | mdpi.com |
| Reaction Time | Longer | 1 hour | mdpi.com |
| Yield | Lower | 69-80% | mdpi.com |
| Scalability | Limited, safety concerns | Readily scalable (demonstrated gram-scale) | mdpi.com |
Green Chemistry Considerations in Method Development
Green chemistry principles are increasingly integral to the development of modern synthetic methodologies, aiming to reduce the environmental impact of chemical processes. acs.orgresearchgate.net These principles focus on aspects such as waste prevention, atom economy, use of less hazardous chemicals, energy efficiency, and the use of renewable feedstocks and greener solvents. acs.orgajrconline.org The synthesis of indazoles and their derivatives is an area where green chemistry approaches have been actively implemented. benthamdirect.com
Microwave-assisted synthesis is inherently a green technique due to its remarkable energy efficiency. rasayanjournal.co.in By directly heating the reactants, it significantly reduces reaction times and often allows for the use of less solvent or even solvent-free conditions, which minimizes waste. chemicaljournals.comresearchgate.net This leads to cleaner reactions with fewer byproducts, aligning with the principles of waste prevention and atom economy. rasayanjournal.co.in
Flow chemistry also contributes significantly to green and sustainable synthesis. The enhanced safety profile of flow reactors allows for reactions to be run at higher temperatures and pressures than would be safe in batch, often accelerating reactions and improving efficiency. acs.orgresearchgate.net The precise control over stoichiometry and temperature minimizes byproduct formation, leading to higher purity products and reducing the need for extensive purification, which is a major source of chemical waste. mdpi.com
The choice of solvent is another critical aspect of green chemistry. Recent developments in indazole synthesis have focused on using environmentally benign solvents like polyethylene (B3416737) glycol (PEG) or water. acs.orgjchr.org For example, an efficient one-pot, three-component synthesis of 2H-indazoles has been developed using copper(I) oxide nanoparticles as a catalyst in PEG as a green solvent, avoiding the need for ligands or bases. acs.orgorganic-chemistry.org Similarly, researchers have reported new, economically feasible methods for synthesizing indazoles that eliminate the need for costly and toxic heavy metal catalysts like palladium, replacing them with simpler, less hazardous materials. researchgate.net These catalyst-based approaches represent a significant advancement in the green synthesis of this important pharmacophore. benthamdirect.comingentaconnect.com
The following table summarizes the alignment of advanced synthetic methodologies with key green chemistry principles.
| Green Chemistry Principle | Application in MAOS | Application in Flow Chemistry |
| Energy Efficiency | Direct, rapid heating reduces overall energy consumption. rasayanjournal.co.in | Excellent heat transfer allows for efficient energy use. mdpi.com |
| Waste Prevention | Reduced side reactions lead to cleaner products and less waste. chemicaljournals.com | Precise control minimizes byproducts and purification waste. researchgate.net |
| Safer Chemistry | Enclosed systems can enhance safety for high-pressure reactions. rasayanjournal.co.in | Improved control over exothermic reactions and hazardous intermediates. acs.org |
| Use of Greener Solvents | Enables or enhances reactions in green solvents like water or PEG. jchr.org | Facilitates the use of various solvent systems, including green options. acs.org |
Chemical Reactivity and Derivatization Studies of 3 Iodo 6 Methyl 1h Indazol 4 Amine
Reactivity of the 3-Iodo Moiety
The iodine atom at the 3-position of the indazole ring is a key functional group that enables a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.
Cross-Coupling Reactions
The electron-rich nature of the indazole ring and the presence of the reactive C-I bond facilitate several palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds by coupling the iodoindazole with an organoboron compound. While specific studies on 3-iodo-6-methyl-1H-indazol-4-amine are not widely published, the general reactivity of iodoindazoles in Suzuki-Miyaura reactions is well-established. researchgate.netthieme-connect.de For instance, related 3-iodoindazoles have been successfully coupled with various boronic acids to generate 3-aryl- and 3-heteroarylindazoles. researchgate.netthieme-connect.de The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄, and a base like sodium carbonate. thieme-connect.de The selectivity of the reaction at the C3-iodo position over other potential reaction sites is a crucial aspect. researchgate.net
Heck Coupling: The Heck reaction involves the coupling of the iodoindazole with an alkene in the presence of a palladium catalyst and a base. This reaction allows for the introduction of alkenyl substituents at the 3-position of the indazole core.
Sonogashira Coupling: This coupling reaction between the iodoindazole and a terminal alkyne is catalyzed by both palladium and copper(I) and is conducted under mild conditions, often at room temperature with an amine base. libretexts.orgwikipedia.orgorganic-chemistry.org This method is highly efficient for the synthesis of 3-alkynylindazoles. thieme-connect.deresearchgate.net Studies on similar 3-iodoindazoles have demonstrated the successful coupling with a variety of terminal alkynes, showcasing the versatility of this reaction. thieme-connect.deresearchgate.net
Negishi Coupling: The Negishi coupling utilizes an organozinc reagent in the presence of a palladium or nickel catalyst to form a carbon-carbon bond with the iodoindazole. researchgate.net This reaction is known for its high functional group tolerance and has been used to synthesize complex molecules containing the indazole scaffold. researchgate.net
Table 1: Overview of Cross-Coupling Reactions on Iodoindazoles
| Reaction | Reactants | Catalyst/Reagents | Product Type |
|---|---|---|---|
| Suzuki-Miyaura | Iodoindazole, Boronic acid | Pd catalyst, Base | 3-Aryl/heteroaryl-indazole |
| Heck | Iodoindazole, Alkene | Pd catalyst, Base | 3-Alkenyl-indazole |
| Sonogashira | Iodoindazole, Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base | 3-Alkynyl-indazole |
| Negishi | Iodoindazole, Organozinc reagent | Pd or Ni catalyst | 3-Alkyl/aryl-indazole |
Halogen Exchange Reactions
The iodine atom in this compound can potentially be replaced by other halogens (e.g., bromine or chlorine) through halogen exchange reactions. These reactions can be useful for modulating the reactivity of the 3-position for subsequent transformations.
Nucleophilic Aromatic Substitution (SNAr) with Activation
While the indazole ring itself is not highly activated towards nucleophilic aromatic substitution, the presence of the iodine atom can facilitate SNAr reactions under certain conditions. nih.gov For SNAr to occur, the aromatic ring typically needs to be activated by strongly electron-withdrawing groups. nih.govnih.gov In the case of this compound, the reactivity towards SNAr at the 3-position would likely require activation, for instance, by N-alkylation or the introduction of additional electron-withdrawing substituents on the indazole ring.
Transformations at the 4-Amino Position
The primary amino group at the 4-position offers a rich site for a variety of chemical transformations, allowing for the introduction of diverse functional groups.
Acylation and Alkylation Reactions
The nucleophilic nature of the 4-amino group allows for straightforward acylation and alkylation reactions.
Acylation: The amino group can be readily acylated using acylating agents such as acid chlorides or anhydrides in the presence of a base. This reaction leads to the formation of the corresponding amides, which can be important for introducing various functional groups or for protecting the amino group during other synthetic steps.
Alkylation: Alkylation of the 4-amino group can be achieved using alkyl halides or other alkylating agents. This reaction can lead to the formation of secondary or tertiary amines, depending on the reaction conditions and the stoichiometry of the alkylating agent.
Condensation and Imine Formation
The 4-amino group can participate in condensation reactions with carbonyl compounds.
Imine Formation: The reaction of this compound with aldehydes or ketones under acidic or basic conditions can lead to the formation of imines, also known as Schiff bases. youtube.com This reaction involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration. youtube.com
Table 2: Transformations at the 4-Amino Position
| Reaction Type | Reagent | Functional Group Formed |
|---|---|---|
| Acylation | Acid chloride, Acid anhydride | Amide |
| Alkylation | Alkyl halide | Secondary/Tertiary Amine |
| Condensation | Aldehyde, Ketone | Imine (Schiff Base) |
Palladium- or Copper-Catalyzed N-Arylation/N-Alkenylation
The amino group at the 4-position of the indazole ring is a key site for derivatization through cross-coupling reactions. Both palladium and copper catalysts have been effectively employed to forge new carbon-nitrogen bonds, leading to N-arylated and N-alkenylated products. These reactions are fundamental in constructing molecules with extended π-systems and diverse electronic properties.
Mild and efficient copper-catalyzed N-arylation procedures have been developed for various nitrogen heterocycles. nih.gov These methods often utilize inexpensive and air-stable copper salts or oxides in combination with simple chelating ligands, demonstrating high yields and excellent selectivity. nih.gov The reactions are compatible with a broad range of aryl halides, including those that are sterically hindered or electronically diverse, and can be carried out under relatively mild conditions (50-82 °C). nih.gov
In the context of indazoles, copper-catalyzed N-arylation has been shown to be a powerful tool. For instance, the Ullmann-type arylation of various nucleophiles, including amides and carbamates, proceeds efficiently with copper catalysts. nih.gov This suggests that the 4-amino group of this compound can readily participate in such transformations.
Palladium-catalyzed N-arylation, particularly the Buchwald-Hartwig amination, is another cornerstone of modern organic synthesis and is applicable to indazole systems. While specific examples for the N-arylation of this compound are not extensively detailed in the provided results, the general principles of palladium-catalyzed amination of aryl halides are well-established and would likely be applicable.
Table 1: Examples of Palladium- or Copper-Catalyzed N-Arylation Reactions
| Catalyst System | Substrates | Reaction Type | Key Features | Reference |
|---|---|---|---|---|
| Copper salts/oxides with chelating ligands | Nitrogen heterocycles, amides, carbamates with aryl bromides or iodides | N-Arylation | Mild conditions, high yields, excellent selectivity, broad substrate scope. nih.gov | nih.gov |
| Pd(dppf)Cl₂/PPh₃ or Pd(dppb)Cl₂/PPh₃ with Ag₂CO₃ | 2-Phenyl-indazole with aryl iodides or bromides | C-Arylation | Reaction occurs on water at 50°C. researchgate.net | researchgate.net |
| CuI with (1R,2R)-cyclohexane-1,2-diamine | 1H-Indazole with aryl halides | N1-Arylation | Effective procedure for N-1 arylation. researchgate.net | researchgate.net |
Reactivity at the 6-Methyl Group
The methyl group at the 6-position of the indazole ring offers another avenue for functionalization, primarily through reactions involving the benzylic position.
Benzylic Functionalization (e.g., Oxidation, Halogenation)
The benzylic C-H bonds of the 6-methyl group are susceptible to oxidation and halogenation, providing entry into a variety of derivatives.
Oxidation: The oxidation of methylarenes is a direct route to valuable aromatic aldehydes and carboxylic acids. nih.govresearchgate.net Electrochemical methods have been developed for the site-selective oxidation of methyl benzoheterocycles to aromatic acetals, which can then be hydrolyzed to the corresponding aldehydes. nih.gov This approach is notable for its use of electricity as a traceless reagent, avoiding the need for stoichiometric chemical oxidants. nih.gov The regioselectivity of such oxidations is often governed by the electronic properties of the heterocyclic ring. nih.gov For instance, in benzoxazoles and benzothiazoles with multiple methyl groups, oxidation often occurs selectively at the C6-methyl group. nih.gov Manganese catalysts have also been employed for the chemoselective benzylic oxidation of a wide array of functionalized alkyl arenes using hydrogen peroxide. nih.gov
Halogenation: Direct C-H halogenation of heterocycles is a highly desirable transformation as it introduces a versatile handle for further synthetic manipulations, such as cross-coupling reactions. rsc.org Metal-free methods for the regioselective halogenation of 2-substituted indazoles using N-halosuccinimides (NXS) have been reported, allowing for the synthesis of mono-, poly-, and hetero-halogenated products. rsc.org While this example pertains to the indazole core, similar radical-based halogenation strategies could potentially be applied to the benzylic position of the 6-methyl group under appropriate conditions.
Table 2: Examples of Benzylic Functionalization Reactions
| Reaction Type | Reagents/Conditions | Products | Key Features | Reference |
|---|---|---|---|---|
| Electrooxidation | MeOH, reflux, undivided cell | Aromatic acetals/aldehydes | Site-selective, avoids chemical oxidants. nih.gov | nih.gov |
| Manganese-catalyzed oxidation | H₂O₂, bipiperidine-based Mn catalyst | Aryl ketones, cyclic imines | Chemoselective, tolerates a wide range of functional groups. nih.gov | nih.gov |
| Halogenation | N-Halosuccinimides (NBS, NCS) | Halogenated indazoles | Metal-free, regioselective C-H halogenation. rsc.org | rsc.org |
N-Functionalization of the Indazole Ring System (N1 and N2)
The two nitrogen atoms of the indazole ring, N1 and N2, are both potential sites for functionalization. The regioselectivity of these reactions is a critical aspect, often influenced by the reaction conditions and the nature of the substituents on the indazole core.
Alkylation and Arylation Strategies
The alkylation and arylation of indazoles can lead to either N1- or N2-substituted products, or a mixture of both. researchgate.net The thermodynamically more stable 1H-indazole is typically the predominant tautomer. nih.gov Direct alkylation of indazoles often yields the N1-alkylated product as the major isomer. researchgate.net For instance, methylation of 6-nitroindazole (B21905) under acidic conditions gives only the 1-methyl derivative. rsc.org
Copper-catalyzed N-arylation has been successfully used for the N1-arylation of 1H-indazoles. researchgate.net Conversely, protecting group strategies can be employed to direct arylation to the N2 position. google.com
Protection and Deprotection Strategies
The use of protecting groups is a crucial strategy to control the regioselectivity of reactions on the indazole ring system and to modulate the reactivity of the molecule.
Protection: A variety of protecting groups can be installed on the indazole nitrogens. The tert-butoxycarbonyl (Boc) group is widely used due to its ease of introduction and stability under many reaction conditions. researchgate.net The 2-(trimethylsilyl)ethoxymethyl (SEM) group can be used to regioselectively protect the N2 position of indazoles. nih.govacs.org This directing group can then facilitate further functionalization at the C3 position. nih.govacs.org The p-methoxybenzyl (PMB) group is another option for protecting the indole (B1671886) nitrogen, which can be removed under oxidative or acidic conditions. clockss.org
Table 3: Common Protecting Groups for Indazole Nitrogen
| Protecting Group | Abbreviation | Introduction Conditions | Deprotection Conditions | Key Features | Reference |
|---|---|---|---|---|---|
| tert-Butoxycarbonyl | Boc | (Boc)₂O, base (e.g., TEA, DMAP) | Acid (e.g., TFA, HCl), heat, certain basic conditions. arkat-usa.orgnih.gov | Stable to many nucleophiles and bases. researchgate.net | researchgate.netarkat-usa.orgnih.gov |
| 2-(Trimethylsilyl)ethoxymethyl | SEM | SEM-Cl, base | TBAF, aqueous HCl. nih.govacs.org | Directs regioselective C3-lithiation. nih.govacs.org | nih.govacs.org |
| p-Methoxybenzyl | PMB | PMB-Cl, base | DDQ, TFA. clockss.org | Can be removed oxidatively or with acid. clockss.org | clockss.org |
Mechanistic Investigations of Key Reactions
Understanding the mechanisms of the reactions involving this compound is crucial for optimizing reaction conditions and predicting outcomes.
N-Arylation: The mechanism of copper-catalyzed N-arylation of amines is thought to involve the coordination of the amine to a copper(I) species, followed by oxidative addition of the aryl halide to form a copper(III) intermediate. Reductive elimination then yields the N-arylated product and regenerates the copper(I) catalyst. researchgate.net Kinetic studies have shown that the reaction rate can be dependent on the concentrations of the amine, aryl halide, and catalyst. researchgate.net In some systems, the base can also play a role as a ligand. researchgate.net
The mechanism of N-arylation with diaryliodonium salts is also an area of active research, with modern kinetic analysis techniques providing new insights into the role of the counter anions and the ligand coupling step. chemrxiv.org
Reaction with Formaldehyde (B43269): The reaction of NH-indazoles with formaldehyde in acidic solution has been studied both experimentally and theoretically. nih.gov The mechanism involves the formation of N1-hydroxymethyl derivatives. nih.gov
Indazole Synthesis: Mechanistic proposals for the synthesis of the indazole core itself often involve cyclization reactions. For example, the formation of indazoles from N-nitroso amides may proceed through deprotonation, formation of an ortho-quinone methide imine, and subsequent cyclization and dehydration. reddit.com Rhodium-catalyzed syntheses of indazoles from azobenzenes and alkenes are proposed to proceed via C-H activation and cyclization. nih.gov
Elucidation of Reaction Pathways and Transition States
The chemical reactivity of this compound is primarily centered around the C-I bond at the 3-position of the indazole ring. This position is susceptible to various cross-coupling reactions, which proceed through well-defined reaction pathways involving key intermediates and transition states. The presence of the amino group at the 4-position and the methyl group at the 6-position can influence the electronic properties and, consequently, the reactivity of the indazole core.
A plausible and frequently utilized reaction pathway for the derivatization of 3-iodoindazoles is the Suzuki-Miyaura cross-coupling reaction . mdpi.comnih.gov This reaction facilitates the formation of a carbon-carbon bond between the indazole scaffold and a boronic acid derivative. The catalytic cycle, typically involving a palladium catalyst, can be broken down into three fundamental steps:
Oxidative Addition: The catalytic cycle initiates with the oxidative addition of the this compound to a Pd(0) complex. This step involves the cleavage of the C-I bond and the formation of a Pd(II) intermediate. The rate of this step is influenced by the electron density at the C3 position of the indazole ring.
Transmetalation: The subsequent step is transmetalation, where the organic moiety from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium(II) complex, displacing the halide. This step typically requires the presence of a base to activate the boronic acid.
Reductive Elimination: The final step is reductive elimination from the Pd(II) complex, which results in the formation of the new C-C bond and regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle. A potential side reaction that can occur is β-hydride elimination. wikipedia.org
Another significant reaction pathway for the functionalization of this scaffold is the Buchwald-Hartwig amination , which forms a carbon-nitrogen bond. wikipedia.orgorganic-chemistry.org This reaction is crucial for synthesizing a wide array of N-aryl and N-heteroaryl indazole derivatives. The catalytic cycle for the Buchwald-Hartwig amination shares similarities with the Suzuki-Miyaura coupling, involving an oxidative addition of the aryl iodide to the palladium catalyst, followed by the coordination of the amine and subsequent reductive elimination to form the C-N bond. wikipedia.orgnih.gov The choice of base is critical in this reaction to facilitate the deprotonation of the amine and the subsequent steps of the catalytic cycle. libretexts.org
Theoretical studies and experimental evidence on related indazole systems suggest that the transition states in these palladium-catalyzed reactions are highly organized structures. The geometry of the ligands around the palladium center plays a crucial role in determining the stability of these transition states and, consequently, the efficiency and selectivity of the reaction. For instance, bulky electron-rich phosphine (B1218219) ligands are often employed to stabilize the palladium intermediates and promote the desired reductive elimination step. wikipedia.orglibretexts.org
Role of Catalysts and Ligands in Reactivity and Selectivity
The choice of catalyst and accompanying ligands is paramount in controlling the reactivity and selectivity of derivatization reactions involving this compound. Palladium-based catalysts are the most extensively used for cross-coupling reactions on the indazole core. mdpi.comnih.gov
In the context of Suzuki-Miyaura cross-coupling reactions , various palladium sources can be utilized, including palladium(II) acetate (B1210297) (Pd(OAc)2) and palladium(II) chloride (PdCl2). ias.ac.in However, the performance of the catalyst is significantly enhanced by the addition of appropriate ligands. Phosphine ligands, in particular, have been shown to be highly effective. For instance, ferrocene-based ligands like 1,1'-bis(diphenylphosphino)ferrocene (dppf) have demonstrated excellent catalytic activity in the C-3 functionalization of 3-iodo-1H-indazoles. mdpi.com The use of bulky and electron-rich ligands such as SPhos and XPhos has been reported to give high yields in the Suzuki coupling of 3-chloroindazoles, suggesting their potential applicability for the more reactive 3-iodo derivatives. nih.gov
The selection of ligands directly impacts the efficiency of the catalytic cycle. Bidentate phosphine ligands, for example, are believed to prevent the formation of inactive palladium iodide dimers after the oxidative addition step, thereby accelerating the reaction. wikipedia.org The steric and electronic properties of the ligand influence the rate of both the oxidative addition and reductive elimination steps.
For Buchwald-Hartwig amination reactions , the development of specialized ligand systems has been a key driver of its broad applicability. wikipedia.orgorganic-chemistry.org Early systems utilized simple phosphine ligands, but the introduction of sterically hindered and electron-rich ligands, such as those developed by Buchwald and Hartwig, has significantly expanded the scope of the reaction to include a wider range of amines and aryl halides. wikipedia.org For intramolecular couplings, specific catalysts can even lead to products with high enantiopurity. libretexts.org The choice of ligand can be tailored to the specific amine and aryl halide coupling partners to optimize the reaction outcome. For instance, certain ligands are more suitable for coupling with primary amines, while others are more effective for secondary amines or even ammonia (B1221849) equivalents. wikipedia.orgorganic-chemistry.org
The following table summarizes some of the catalysts and ligands commonly used in cross-coupling reactions of iodoindazoles and related aryl iodides, which are applicable to the derivatization of this compound.
| Reaction Type | Catalyst | Ligand | Base | Solvent | Typical Conditions | Ref. |
| Suzuki-Miyaura | Pd(dppf)Cl2 | dppf | Cs2CO3 | Dioxane/H2O | 100°C, N2 atmosphere | rsc.org |
| Suzuki-Miyaura | Pd(OAc)2 | SPhos/XPhos | K3PO4 | Dioxane/H2O | 100°C | nih.gov |
| Buchwald-Hartwig | Pd(dba)2 | tBuDavePhos | NaOtBu | Toluene | High Temperature | nih.gov |
| Buchwald-Hartwig | Ni(acac)2 | - | - | - | - | nih.gov |
It is important to note that the optimal conditions, including the choice of catalyst, ligand, base, and solvent, often need to be empirically determined for each specific substrate combination to achieve the desired reactivity and selectivity. The presence of the free amino group on the this compound might necessitate the use of N-protection strategies in some cases to avoid side reactions, although many modern catalytic systems exhibit high functional group tolerance. nih.gov
Advanced Spectroscopic and Structural Characterization for Research Purposes
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules in solution. A full characterization of 3-Iodo-6-methyl-1H-indazol-4-amine would necessitate a suite of NMR experiments.
One-dimensional (1D) NMR spectra, specifically ¹H and ¹³C NMR, would provide initial information on the number and chemical environment of the protons and carbons in the molecule. The expected signals in the ¹H NMR spectrum would include those for the aromatic protons on the indazole ring, the amine protons, the methyl protons, and the N-H proton of the indazole core. The ¹³C NMR would show distinct signals for each carbon atom in the molecule.
To unambiguously assign these signals, a series of two-dimensional (2D) NMR experiments would be crucial:
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, helping to identify adjacent protons on the benzene (B151609) ring portion of the indazole.
HSQC (Heteronuclear Single Quantum Coherence): This would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of carbon signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are two or three bonds away. It would be instrumental in assigning the quaternary carbons (those without attached protons), such as the carbons at positions 3, 3a, 6, 7a, and the carbon of the methyl group to its neighboring protons.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, even if they are not directly bonded. This would be particularly useful for determining the spatial relationship between the substituents and the protons on the indazole ring, aiding in conformational analysis.
Without experimental spectra, a hypothetical data table cannot be accurately constructed.
The preferred conformation of the amine group and the tautomeric state of the indazole ring in solution could be investigated using variable temperature NMR studies and NOESY data. The presence of the bulky iodine atom at the 3-position and the amine group at the 4-position may lead to specific rotational preferences to minimize steric hindrance, which could be elucidated through these advanced NMR techniques.
X-ray Crystallography
X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state.
A single-crystal X-ray diffraction study of This compound would unequivocally determine its solid-state conformation, including the precise bond lengths, bond angles, and torsional angles. This would also resolve the tautomeric state of the indazole ring, confirming whether the proton resides on the N1 or N2 nitrogen atom in the crystalline form. The planarity of the bicyclic ring system and the orientation of the substituents relative to the ring would be established with high precision.
The packing of molecules in the crystal lattice is governed by intermolecular forces such as hydrogen bonding, halogen bonding (involving the iodine atom), and van der Waals interactions. An X-ray crystal structure would reveal the nature and geometry of these interactions. The amine group and the N-H of the indazole ring are potential hydrogen bond donors, while the nitrogen atoms of the pyrazole (B372694) ring are potential acceptors. Understanding these interactions is crucial for predicting the material properties of the solid.
A crystallographic data table would typically include parameters such as the crystal system, space group, unit cell dimensions, and atomic coordinates. In the absence of an experimental structure, this data cannot be provided.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Bonding States
In the absence of specific data for this compound, a general approach to its vibrational analysis can be discussed based on the known characteristic frequencies of its constituent functional groups. The interpretation of the IR and Raman spectra would focus on identifying vibrations associated with the indazole core, the amine group, the methyl group, and the carbon-iodine bond.
Expected Vibrational Regions and Functional Group Analysis:
N-H Stretching: The 1H-indazole and the 4-amine groups would exhibit N-H stretching vibrations, typically observed in the region of 3500-3200 cm⁻¹. The exact position and shape of these bands can provide insights into hydrogen bonding interactions in the solid state.
C-H Stretching: Aromatic C-H stretching vibrations from the indazole ring are expected in the 3100-3000 cm⁻¹ region. The aliphatic C-H stretching from the methyl group would appear in the 3000-2850 cm⁻¹ range.
C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the indazole ring system would be found in the 1650-1450 cm⁻¹ region. These bands are often complex and coupled.
N-H Bending: The bending vibrations of the amine and indazole N-H groups are expected in the 1650-1550 cm⁻¹ region.
C-N Stretching: The stretching vibration of the C-N bond of the amine group typically appears in the 1350-1250 cm⁻¹ range.
C-I Stretching: The carbon-iodine stretching vibration is expected at lower frequencies, typically in the 600-500 cm⁻¹ region. This band can be a key marker for the presence of the iodine substituent.
Ring Vibrations: The in-plane and out-of-plane bending vibrations of the indazole ring would be observed in the fingerprint region (below 1500 cm⁻¹), providing information about the substitution pattern.
Raman Spectroscopy for Bonding State Analysis:
Raman spectroscopy would complement the IR data. Due to the different selection rules, vibrations that are weak or absent in the IR spectrum may be strong in the Raman spectrum. For instance, the symmetric vibrations of the indazole ring are often more prominent in Raman spectra. The polarizability of the C-I bond would also make it a strong Raman scatterer, aiding in the confirmation of the iodination site.
Data Tables:
Without experimental or calculated data, specific data tables for this compound cannot be generated. A hypothetical table structure is provided below to illustrate how the data would be presented if it were available.
Table 1: Hypothetical Infrared (IR) Spectral Data for this compound
| Frequency (cm⁻¹) | Intensity | Assignment |
| Data Unavailable | - | N-H stretch (amine, indazole) |
| Data Unavailable | - | Aromatic C-H stretch |
| Data Unavailable | - | Aliphatic C-H stretch |
| Data Unavailable | - | C=N, C=C ring stretch |
| Data Unavailable | - | N-H bend |
| Data Unavailable | - | C-N stretch |
| Data Unavailable | - | C-I stretch |
Table 2: Hypothetical Raman Spectral Data for this compound
| Raman Shift (cm⁻¹) | Intensity | Assignment |
| Data Unavailable | - | N-H stretch (amine, indazole) |
| Data Unavailable | - | Aromatic C-H stretch |
| Data Unavailable | - | Aliphatic C-H stretch |
| Data Unavailable | - | C=N, C=C ring stretch |
| Data Unavailable | - | C-N stretch |
| Data Unavailable | - | C-I stretch (strong) |
Further research involving experimental spectroscopic measurements or computational modeling is necessary to provide a detailed and accurate vibrational analysis of this compound.
Computational and Theoretical Studies of 3 Iodo 6 Methyl 1h Indazol 4 Amine
Quantum Chemical Calculations
Quantum chemical calculations are instrumental in predicting the behavior of molecules. For indazole systems, these calculations help in understanding their electronic properties, which are crucial for their reactivity and interactions.
Electronic Structure Analysis (e.g., frontier molecular orbitals, charge distribution)
The electronic structure of indazole derivatives is a key determinant of their chemical reactivity. sciencepub.net Theoretical studies on various substituted indazoles, often employing methods like Density Functional Theory (DFT), provide insights into the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). nih.govresearchgate.net The energy gap between HOMO and LUMO is a critical parameter, indicating the molecule's chemical reactivity and kinetic stability. nih.gov
For a molecule like 3-Iodo-6-methyl-1H-indazol-4-amine, the distribution of electron density is significantly influenced by its substituents. The amino group (-NH2) at the C4 position and the methyl group (-CH3) at the C6 position are electron-donating groups, which would increase the electron density of the indazole ring system. Conversely, the iodine atom at the C3 position is an electron-withdrawing group. This interplay of electron-donating and withdrawing groups dictates the sites for electrophilic and nucleophilic attacks. nih.gov The molecular electrostatic potential (MEP) is another valuable tool derived from electronic structure calculations, which visually represents the charge distribution and helps in predicting sites for intermolecular interactions. nih.gov
Table 1: Predicted Effects of Substituents on the Electronic Properties of the Indazole Ring in this compound
| Substituent | Position | Electronic Effect | Predicted Impact on the Indazole Ring |
| Iodine | C3 | Electron-withdrawing | Decreases electron density, particularly at the pyrazole (B372694) part of the ring. |
| Amino | C4 | Electron-donating | Increases electron density, particularly on the benzene (B151609) part of the ring. |
| Methyl | C6 | Electron-donating | Increases electron density on the benzene part of the ring. |
This table is generated based on established principles of organic chemistry and is intended for illustrative purposes.
Tautomeric Stability and Equilibrium Studies for 1H/2H Indazoles
Indazole and its derivatives can exist in two main tautomeric forms: the 1H-indazole and the 2H-indazole. chemicalbook.comnih.govresearchgate.net The position of the proton on one of the two nitrogen atoms of the pyrazole ring defines the tautomer. Generally, the 1H-tautomer is thermodynamically more stable than the 2H-tautomer. chemicalbook.comnih.govrsc.org Computational studies, such as MP2/6-31G** calculations, have shown that for the parent indazole, the 1H tautomer is more stable by approximately 3.6 kcal/mol. chemicalbook.comrsc.org
However, the relative stability of the tautomers can be influenced by the nature and position of substituents, as well as the solvent environment. nih.govnih.gov For instance, certain substituents can stabilize the 2H tautomer through intramolecular hydrogen bonding. nih.gov In the case of this compound, while the 1H form is expected to be the predominant tautomer, the presence of the amino group at the C4 position could potentially influence the tautomeric equilibrium, although this would require specific computational studies to confirm.
Conformational Analysis and Energy Minima Identification
Conformational analysis is crucial for understanding the three-dimensional structure of a molecule and identifying its most stable spatial arrangements (energy minima). For this compound, the primary focus of conformational analysis would be the rotation of the amino group at the C4 position and the methyl group at the C6 position.
While direct studies on this specific molecule are lacking, general principles suggest that the rotation around the C-N bond of the amino group and the C-C bond of the methyl group will have relatively low energy barriers. However, steric interactions with adjacent atoms could lead to preferred orientations. Computational methods can be employed to map the potential energy surface as a function of these rotational angles to identify the global and local energy minima, which represent the most populated conformations of the molecule. youtube.com
Molecular Docking Simulations with Biological Targets
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govresearchgate.net Given that many indazole derivatives exhibit significant biological activities, particularly as kinase inhibitors, it is plausible to use molecular docking to explore the potential interactions of this compound with various protein targets. nih.govnih.gov
Prediction of Binding Modes and Interaction Hotspots
In the absence of specific docking studies for this compound, we can hypothesize its binding behavior based on studies of similar indazole-based inhibitors. Typically, the indazole scaffold acts as a "hinge-binder," forming hydrogen bonds with the backbone of the protein's hinge region. nih.gov
For this compound, the following interactions could be anticipated:
Hydrogen Bonding: The N1 and/or N2 atoms of the indazole ring and the amino group at the C4 position are potential hydrogen bond donors and acceptors.
Halogen Bonding: The iodine atom at the C3 position could participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding.
Hydrophobic Interactions: The methyl group at C6 and the benzene portion of the indazole ring can engage in hydrophobic interactions with nonpolar residues in the binding pocket.
Table 2: Potential Interaction Hotspots of this compound in a Hypothetical Kinase Binding Site
| Molecular Feature | Potential Interaction Type | Likely Interacting Protein Residues |
| Indazole N1-H | Hydrogen Bond Donor | Hinge region backbone carbonyls |
| Indazole N2 | Hydrogen Bond Acceptor | Hinge region backbone N-H |
| C4-Amino Group | Hydrogen Bond Donor/Acceptor | Acidic or polar residues |
| C3-Iodine | Halogen Bond | Electron-rich atoms (e.g., carbonyl oxygen) |
| C6-Methyl Group & Benzene Ring | Hydrophobic/Van der Waals | Aliphatic or aromatic side chains |
This table presents hypothetical interactions based on the docking of similar indazole-based kinase inhibitors and is for illustrative purposes.
Further computational and experimental work is necessary to validate these theoretical predictions and to fully elucidate the chemical and biological properties of this compound.
Assessment of Ligand-Target Complementarity
The initial step in evaluating the potential of a bioactive compound involves understanding its interaction with its biological target. This assessment of ligand-target complementarity is crucial for predicting binding affinity and mode of action. Computational docking studies are a primary tool for this purpose. These studies predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex.
Molecular Dynamics (MD) Simulations for Dynamic Stability
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. This allows for an assessment of the stability of the ligand-protein complex and an investigation of any conformational changes that may occur upon binding.
Analysis of Ligand-Protein Complex Stability Over Time
MD simulations are employed to validate the stability of the binding pose predicted by docking. By simulating the complex in a solvated environment that mimics physiological conditions, researchers can observe whether the ligand remains securely bound to the active site or if it dissociates. Key metrics, such as the root-mean-square deviation (RMSD) of the protein and ligand atoms, are monitored. A stable RMSD over the simulation time, typically nanoseconds, suggests a stable complex. For indazole derivatives targeting proteins like HIF-1α, MD simulations have been used to confirm the stability of the predicted binding modes, reinforcing the docking results.
Investigation of Conformational Changes Upon Binding
The binding of a ligand can induce conformational changes in the target protein, which can be critical for its function. MD simulations can capture these dynamic changes. Analysis of the simulation trajectory can reveal alterations in the protein's secondary and tertiary structure upon ligand binding. For example, the binding of an indazole analog might cause a loop region near the active site to close over the ligand, enhancing binding affinity. Circular dichroism spectroscopy is an experimental technique that can complement these computational findings by detecting changes in protein conformation in response to ligand binding.
Quantitative Structure-Activity Relationship (QSAR) Studies on Indazole Analogs
Quantitative Structure-Activity Relationship (QSAR) studies are a set of computational techniques that aim to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are invaluable for predicting the activity of new, unsynthesized compounds and for identifying the key structural features that influence their potency.
Development of 2D and 3D QSAR Models
QSAR models can be developed in two or three dimensions. 2D-QSAR models correlate biological activity with physicochemical properties or topological indices that can be calculated from the 2D structure of the molecule. For indazole derivatives, 2D-QSAR studies have been used to build models that predict their anticancer potential as TTK inhibitors. These models often use techniques like multiple linear regression (MLR) to establish a correlation.
3D-QSAR, on the other hand, considers the three-dimensional properties of the molecules, such as their shape and electrostatic fields. Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are commonly used. For indazole derivatives, 3D-QSAR models have been developed to understand their inhibitory activity against various targets. These models generate contour maps that visualize regions where steric bulk or specific electrostatic properties are favorable or unfavorable for activity, providing a roadmap for designing more potent analogs.
A study on indazole derivatives as TTK inhibitors reported a 2D-QSAR model with a high correlation coefficient (r²) of 0.9512 and a 3D-QSAR model with a high internal cross-validation regression coefficient (q²) of 0.9132, indicating robust and predictive models.
Identification of Key Structural Features Influencing Biological Activity at a Molecular Level
The ultimate goal of QSAR studies is to identify the molecular features that are critical for biological activity. For indazole analogs, QSAR studies have highlighted the importance of various structural attributes. For example, studies have shown that the nature and position of substituents on the indazole ring significantly impact activity. The steric and hydrophobic properties of these substituents are often identified as key determinants of binding affinity.
For instance, a QSAR study on a series of indazole derivatives might reveal that a bulky, hydrophobic group at a specific position on the indazole ring is beneficial for activity, while a polar group at another position is detrimental. This information provides medicinal chemists with clear guidance for the rational design of new compounds with improved therapeutic potential.
Mechanistic Insights from Computational Chemistry
Computational chemistry has emerged as a powerful tool for elucidating reaction mechanisms, offering insights into the energetic and structural transformations that molecules undergo during a chemical reaction. For indazole derivatives, computational methods such as Density Functional Theory (DFT) have been employed to understand various aspects of their reactivity. These studies often focus on reaction pathways, the influence of substituents on electronic properties, and the prediction of spectroscopic characteristics. However, a specific computational investigation into the mechanistic details of reactions involving this compound has not been reported.
Transition State Characterization for Chemical Reactions
The characterization of transition states is a cornerstone of computational mechanistic studies. A transition state represents the highest energy point along a reaction coordinate, and its structure and energy are critical for determining the feasibility and rate of a chemical transformation. Techniques such as synchronous transit-guided quasi-Newton (STQN) methods are commonly used to locate transition state geometries. Subsequent frequency calculations are performed to confirm the nature of the stationary point; a true transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
For analogous indazole systems, computational studies have successfully characterized transition states for various reactions, including N-alkylation, cross-coupling, and cycloaddition reactions. These studies provide valuable information on the bond-forming and bond-breaking processes at a molecular level. In the absence of specific data for this compound, one can only hypothesize that similar computational approaches could be applied to understand its reactivity. For instance, the transition states for Suzuki or Buchwald-Hartwig coupling reactions at the C3-iodo position could be modeled to understand the influence of the 4-amino and 6-methyl groups on the reaction barrier.
Reaction Coordinate Analysis
By analyzing the geometric changes along the IRC path, researchers can gain a step-by-step understanding of the reaction mechanism. This includes the sequence of bond formations and cleavages, changes in atomic charges, and the role of any catalysts or solvent molecules. For this compound, a reaction coordinate analysis could, for example, elucidate the precise mechanism of electrophilic substitution on the pyrazole or benzene ring, or detail the steps involved in the displacement of the iodine atom.
Despite the potential for such insightful computational studies, the scientific community has yet to publish research specifically addressing the mechanistic chemistry of this compound from a theoretical perspective. Future computational work in this area would be invaluable for guiding the synthetic utility and application of this and related indazole compounds.
Molecular Interaction and Target Engagement Studies Mechanistic, Preclinical Research Focus
Investigation of Molecular Target Interactions
Derivatives of the indazole scaffold have demonstrated significant inhibitory activity against a range of enzymes implicated in various diseases. While specific studies on 3-iodo-6-methyl-1H-indazol-4-amine are limited, research on analogous indazole-based compounds provides valuable insights into potential mechanisms.
Indoleamine 2,3-dioxygenase 1 (IDO1): IDO1 is a key enzyme in the kynurenine (B1673888) pathway of tryptophan metabolism and has emerged as a significant target in cancer immunotherapy due to its role in suppressing the immune system. nih.govnih.gov Structural optimization and structure-activity relationship (SAR) studies of related compounds, such as 1-phenyl-1H-naphtho[2,3-d] vulcanchem.comnih.govtriazole-4,9-dione derivatives, have led to the discovery of potent dual inhibitors of both IDO1 and tryptophan 2,3-dioxygenase (TDO). nih.gov For instance, the compound 1-(3-chloro-4-fluorophenyl)-6-fluoro-1H-naphtho[2,3-d] vulcanchem.comnih.govtriazole-4,9-dione demonstrated IC₅₀ values of 5 nM for IDO1 and 4 nM for TDO. nih.gov The inhibitory mechanism often involves direct binding to the heme iron within the active site of the enzyme. nih.gov Human IDO1 also possesses a unique inhibitory substrate-binding site that is not present in TDO, which can be exploited for designing selective inhibitors. researchgate.net
Hypoxia-Inducible Factor-1α (HIF-1α): HIF-1α is a transcription factor that plays a central role in the cellular response to hypoxia and is a key target in cancer therapy. Some indazole derivatives have shown the ability to inhibit HIF-1 activity. nih.gov For example, YC-1, an indazole derivative, has been studied for its HIF-1 inhibitory properties. nih.gov The mechanism of inhibition can involve interference with the glycolytic pathway, which in turn affects HIF-1α expression. mdpi.com For instance, 3-Hydroxytanshinone was found to inhibit HIF-1α by directly binding to and inhibiting the glycolytic enzyme α-enolase. mdpi.com
Trypanothione Reductase (TryR): This enzyme is essential for the survival of Leishmania parasites, making it an attractive target for the development of antileishmanial drugs. nih.gov Studies on 3-chloro-6-nitro-1H-indazole derivatives have shown that these compounds can act as promising growth inhibitors of Leishmania major. nih.gov Molecular docking studies suggest that these derivatives bind stably within the active site of TryR, forming a network of hydrophobic and hydrophilic interactions. nih.gov
The inhibitory potential of various indazole derivatives against these enzymes is summarized in the table below.
| Target Enzyme | Derivative Class | Key Findings |
| IDO1/TDO | 1-Aryl-1H-naphtho[2,3-d] vulcanchem.comnih.govtriazole-4,9-diones | Dual inhibition with nanomolar potency. nih.gov |
| HIF-1α | Indazole Derivatives (e.g., YC-1) | Inhibition of HIF-1 activity. nih.gov |
| TryR | 3-Chloro-6-nitro-1H-indazole Derivatives | Promising antileishmanial activity through enzyme inhibition. nih.gov |
The interaction of indazole derivatives is not limited to enzymes; they also exhibit binding affinities for various receptors. The specific nature of these interactions, whether agonistic or antagonistic, is key to their pharmacological effects.
While direct studies on this compound's receptor binding are not extensively documented in the provided results, the broader class of indazole derivatives has been investigated for their interactions with receptors like C-C chemokine receptor 4 (CCR4) and estrogen receptor-alpha (ER-α). The amine group at the C4 position and the methyl group at the C6 position of the core compound can significantly influence its binding affinity and selectivity towards these receptors.
The stability and specificity of the binding between a ligand, such as an indazole derivative, and its protein target are determined by a combination of non-covalent interactions.
Hydrogen Bonding: The amine group (-NH₂) at the C4 position and the nitrogen atoms within the indazole ring are capable of forming hydrogen bonds with amino acid residues in the active site of a protein. For instance, in the inhibition of TryR by 3-chloro-6-nitro-1H-indazole derivatives, hydrophilic interactions, which include hydrogen bonds, are crucial for stable binding. nih.gov
Hydrophobic Interactions: The methyl group at the C6 position and the benzene (B151609) ring of the indazole core contribute to hydrophobic interactions with nonpolar residues in the binding pocket. These interactions are significant in the binding of indazole derivatives to the active site of enzymes like TryR. nih.gov
Halogen Bonding: The iodine atom at the C3 position is a key feature of the title compound. Iodine can participate in halogen bonding, a non-covalent interaction where the electrophilic region of the halogen atom interacts with a nucleophilic site on the protein. This can enhance binding affinity and specificity.
π-Stacking: The aromatic indazole ring can engage in π-stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan within the protein's binding site, further stabilizing the ligand-protein complex.
Structure-Activity Relationship (SAR) Studies for this compound Derivatives
SAR studies are fundamental to medicinal chemistry, providing a roadmap for optimizing the potency and selectivity of a lead compound by modifying its chemical structure.
The biological activity of indazole derivatives is highly dependent on the nature and position of substituents on the indazole core.
C3 Position: The iodine atom at the C3 position is a significant feature. Its size and electronic properties can influence binding affinity. In synthetic chemistry, the iodo group is often used as a handle for introducing further modifications via cross-coupling reactions, allowing for the exploration of a wide range of substituents at this position. nih.gov
C4 Position: The amine group at the C4 position is a key functional group that can participate in hydrogen bonding and other polar interactions. Its presence and position are often critical for biological activity.
C6 Position: The methyl group at the C6 position contributes to the lipophilicity of the molecule and can engage in hydrophobic interactions within the binding pocket of a target protein. Modifications at this position can be used to fine-tune the compound's pharmacokinetic properties and target engagement.
A study on 1,5-dihydrobenzo[e] vulcanchem.comresearchgate.netoxazepin-2(3H)-one analogues, which share some structural similarities with indazoles in terms of a bicyclic core, revealed that substitution at analogous positions is critical for activity. For example, modifying substituents on the aromatic ring was found to be necessary for the desired biological effect. mdpi.com
Bioisosteric Replacement Strategies Involving the this compound Scaffold
In the field of medicinal chemistry, the strategic modification of a lead compound is a cornerstone of drug discovery. One of the most powerful techniques in this process is bioisosteric replacement, where a functional group or moiety is exchanged for another with similar physical or chemical properties to enhance the compound's biological activity, pharmacokinetic profile, or to reduce toxicity. The this compound scaffold, a substituted indazole, is a prime candidate for such optimization strategies due to the versatile nature of its core structure and the specific functionalities it possesses.
Indazole as a Bioisostere for Other Heterocyclic Systems (e.g., indole (B1671886), phenol)
The indazole nucleus is widely recognized as a successful bioisostere for other aromatic and heterocyclic rings, most notably indole and phenol. This bioisosteric relationship is founded on their similar size, shape, and ability to participate in hydrogen bonding.
Indazole as a Phenol Bioisostere:
Phenolic moieties are common in bioactive molecules but are often susceptible to phase II metabolism, specifically glucuronidation, which can lead to rapid clearance and reduced oral bioavailability. The indazole ring serves as an excellent bioisostere for phenol, mitigating this metabolic liability while preserving or even enhancing biological activity. The indazole's N-H group can mimic the hydrogen bond donor capability of the phenolic hydroxyl group. Furthermore, the additional nitrogen atom in the indazole ring can act as a hydrogen bond acceptor, potentially forming new, beneficial interactions with the target protein. nih.gov
In a study focused on developing hepcidin (B1576463) production inhibitors, a key strategy involved the use of the indazole scaffold. The optimization of a lead compound led to the identification of a potent inhibitor where the indazole core played a crucial role in the molecule's activity. nih.gov
Indazole as an Indole Bioisostere:
The indole ring is a fundamental component of the amino acid tryptophan and is present in numerous biologically active compounds. The 1H-indazole ring, in particular, is a close structural mimic of indole. Both systems feature a bicyclic aromatic structure and an N-H group that can act as a hydrogen bond donor. A key difference is the presence of a second nitrogen atom in the indazole's five-membered ring, which can act as a hydrogen bond acceptor. This additional interaction point can lead to improved binding affinity and selectivity for the target protein. In the context of designing inhibitors for enzymes like indoleamine 2,3-dioxygenase 1 (IDO1), which processes tryptophan, the use of an indazole core as a bioisostere for the indole ring of the natural substrate has been a successful strategy.
Exploration of Alternative Functional Groups at Substituted Positions (e.g., halogen, alkyl, amine)
The substituent groups on the this compound scaffold—the iodine at position 3, the methyl group at position 6, and the amine at position 4—are all critical points for modification to explore the structure-activity relationship (SAR) and optimize the compound's properties.
Modifications at the 3-Position (Iodo Group):
The iodine atom at the C-3 position is a particularly interesting feature. Halogens, especially iodine, can participate in halogen bonding, a non-covalent interaction with electron-donating atoms that can contribute significantly to binding affinity. However, the iodo group is also a versatile synthetic handle, readily participating in cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions. This allows for the introduction of a wide variety of other functional groups at this position, including aryl, heteroaryl, alkyl, and alkynyl moieties.
For instance, in the synthesis of various indazole derivatives with anti-cancer properties, a 6-bromo-3-iodo-1H-indazole intermediate was utilized. nih.govrsc.org The iodine at the 3-position served as a reactive site for further chemical transformations to build more complex molecular architectures. This highlights the synthetic utility of the iodo group in generating diverse libraries of compounds for biological screening.
Modifications at the 6-Position (Methyl Group):
The methyl group at the C-6 position primarily influences the compound's lipophilicity and steric profile. Replacing the methyl group with other alkyl groups of varying sizes can probe the steric tolerance of the binding pocket. Furthermore, bioisosteric replacement of the methyl group with other small, neutral groups such as a halogen (e.g., chlorine or bromine) or a cyano group can alter the electronic properties of the indazole ring and introduce new potential interactions.
In a study on 3,6-disubstituted indazole derivatives as hepcidin production inhibitors, extensive SAR studies were conducted. nih.gov The nature of the substituent at the 6-position was found to be critical for the compound's activity and pharmacokinetic properties. The table below illustrates the types of modifications that can be explored at this position, based on analogous systems.
| Position | Original Group | Potential Replacements | Rationale |
| C-6 | Methyl | - Other alkyl groups (ethyl, propyl)- Halogens (Cl, Br)- Cyano (-CN)- Methoxy (-OCH3) | - Modulate lipophilicity and steric fit- Alter electronic properties- Introduce new hydrogen bond acceptors |
Modifications at the 4-Position (Amine Group):
The primary amine at the C-4 position is a key hydrogen bond donor and can also serve as a basic center, influencing the compound's solubility and potential for ionic interactions. The amine group can be acylated, sulfonated, or alkylated to introduce a variety of substituents. These modifications can explore the space around this position and introduce new interactions with the target protein.
For example, in the development of neuroprotective MAO-B inhibitors, a series of 5-substituted-1H-indazoles were synthesized. nih.gov While the substitution was at a different position, the strategies employed, such as the introduction of 1,2,4-oxadiazole (B8745197) rings via hybridization, demonstrate the potential for significant modifications to the indazole core to achieve desired biological activity. nih.gov The following table outlines potential modifications for the amine group at the C-4 position.
| Position | Original Group | Potential Modifications | Rationale |
| C-4 | Amine (-NH2) | - Acylation (forming amides)- Sulfonylation (forming sulfonamides)- Alkylation (forming secondary/tertiary amines) | - Introduce new hydrogen bond acceptors/donors- Modulate basicity and solubility- Explore steric and electronic requirements of the binding site |
Applications As a Chemical Research Tool and Scaffold
Utilization as a Lead Compound or Scaffold in Medicinal Chemistry Research
The indazole moiety is a well-established "privileged scaffold" in medicinal chemistry, frequently appearing in the structures of potent therapeutic agents, particularly kinase inhibitors. The specific compound, 3-Iodo-6-methyl-1H-indazol-4-amine, is a prime candidate for utilization as a lead compound or a versatile scaffold in the design and synthesis of novel drug candidates. The presence of the iodo group at the 3-position is of particular significance, as it provides a reactive handle for introducing a wide variety of substituents through cross-coupling reactions, such as the Suzuki-Miyaura coupling. researchgate.net This allows for the systematic exploration of the chemical space around the indazole core to optimize biological activity and pharmacokinetic properties.
For instance, the synthesis of 3-arylindazoles from 3-iodoindazoles is a common strategy in the development of kinase inhibitors. researchgate.net The amino group at the 4-position can act as a key hydrogen bond donor or acceptor, interacting with specific residues in the target protein's binding site. Furthermore, this amino group can serve as an attachment point for further chemical modifications, enabling the exploration of structure-activity relationships (SAR). The methyl group at the 6-position can also influence the compound's properties, potentially enhancing binding affinity or improving metabolic stability. The strategic placement of these functional groups on the indazole core makes this compound an attractive starting point for developing inhibitors for various protein targets implicated in diseases like cancer and inflammatory disorders.
The development of potent and selective inhibitors for targets such as Fms-like tyrosine kinase 3 (FLT3) for acute myeloid leukemia often involves scaffolds that can be readily modified to optimize binding and covalent interactions. nih.gov The structural alerts present in this compound make it a suitable candidate for such optimization efforts.
Table 1: Key Structural Features and Their Significance in Medicinal Chemistry
| Structural Feature | Position | Significance in Medicinal Chemistry |
| Indazole Core | - | A privileged scaffold, often found in kinase inhibitors and other bioactive molecules. |
| Iodo Group | 3 | A reactive handle for introducing diverse substituents via cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling extensive SAR studies. |
| Amino Group | 4 | Can act as a crucial hydrogen bond donor/acceptor for target interaction and provides a point for further derivatization. |
| Methyl Group | 6 | Can influence binding affinity, selectivity, and metabolic stability of the final compound. |
Development as Chemical Probes for Investigating Biological Pathways
Chemical probes are essential tools for dissecting complex biological pathways and for the identification and validation of new drug targets. mdpi.comnih.gov The structure of this compound lends itself to development into such probes. The iodo-substituent can be leveraged for the introduction of reporter groups, such as fluorophores or affinity tags, through synthetic transformations.
A key application of iodo-containing compounds is in the synthesis of radiolabeled probes for Positron Emission Tomography (PET) imaging. nih.gov The iodine atom can be replaced with a radioactive isotope, such as ¹²³I, ¹²⁴I, or ¹²⁵I, allowing for non-invasive imaging and quantification of target engagement in living systems. This is particularly valuable in oncology and neuroscience research for understanding disease progression and the mechanism of action of drugs.
Furthermore, the amino group at the 4-position can be functionalized with photoreactive groups to create photoaffinity labels. These probes, upon exposure to UV light, can form a covalent bond with their target protein, enabling its identification from a complex biological mixture. The development of such probes from this compound could facilitate the discovery of novel binding partners and the elucidation of their roles in cellular signaling.
Contribution to Fragment-Based Drug Discovery (FBDD) and Scaffold Hopping Methodologies
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful approach for identifying novel lead compounds. frontiersin.orgnih.govfrontiersin.org This method starts with the identification of small, low-molecular-weight fragments that bind weakly to a biological target. These initial hits are then grown or linked together to generate more potent and selective drug candidates. The indazole scaffold is a common feature in fragment libraries due to its favorable physicochemical properties and its ability to form key interactions with protein targets. nih.gov this compound, with a molecular weight that can be considered fragment-like, represents a valuable starting point for FBDD campaigns. The iodo and amino functionalities provide clear vectors for fragment growth, allowing medicinal chemists to systematically build upon this core to enhance binding affinity. rsc.org
Scaffold hopping is another important strategy in drug discovery that involves replacing the core structure of a known active compound with a different, often isosteric, scaffold to identify novel chemotypes with improved properties. rsc.orgrsc.orgresearchgate.netnih.gov The indazole ring system is often used as a replacement for other heterocyclic scaffolds, such as indoles or benzimidazoles, in an effort to overcome issues like poor metabolic stability or to explore new intellectual property space. The versatility of this compound as a synthetic building block makes it an attractive component for generating libraries of compounds for scaffold hopping experiments. By modifying the substituents attached to the indazole core, researchers can fine-tune the electronic and steric properties of the molecule to mimic the pharmacophore of a known drug while introducing a novel core structure.
Role as an Intermediate in the Synthesis of Complex Chemical Entities with Research Significance
The chemical reactivity of this compound makes it a crucial intermediate in the multi-step synthesis of more complex and biologically active molecules. nih.govresearchgate.net The carbon-iodine bond is particularly useful as it readily participates in a variety of palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations. researchgate.net These reactions allow for the efficient formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in the construction of complex organic molecules.
For example, the Suzuki coupling of a 3-iodoindazole with an aryl or heteroaryl boronic acid is a widely used method for the synthesis of 3-substituted indazole derivatives. researchgate.net These derivatives are often key components of kinase inhibitors and other targeted therapies. The amino group at the 4-position can be protected during these transformations and later deprotected to allow for further functionalization, or it can be used to direct the regioselectivity of certain reactions. The ability to perform these synthetic manipulations in a controlled and predictable manner makes this compound a valuable building block for the synthesis of libraries of compounds for high-throughput screening and for the total synthesis of natural products and their analogues.
Future Research Directions and Unexplored Avenues for 3 Iodo 6 Methyl 1h Indazol 4 Amine
Development of Novel and Green Synthetic Methodologies
Future research could prioritize the development of more environmentally benign and efficient methods for the synthesis of 3-Iodo-6-methyl-1H-indazol-4-amine and its derivatives. Current synthetic approaches for similar compounds often rely on multi-step processes that may involve harsh reagents and generate significant waste.
Key areas for exploration include:
Ultrasound and Microwave-Assisted Synthesis: The application of ultrasound or microwave irradiation could significantly accelerate reaction times and improve yields. For instance, a green approach for synthesizing 3-aminoindazole derivatives has been reported using ultrasound irradiation in an eco-friendly ethanol-water medium, which could be adapted for this compound. repec.org
Catalytic C-H Amination: Investigating direct C-H amination techniques could provide a more atom-economical route to installing the amine group on the indazole ring. Photochemical methods using iodine as a catalyst for intramolecular C-H amination of arenes have been demonstrated and could be explored. nih.gov
Flow Chemistry: Continuous flow processes could offer better control over reaction parameters, improve safety, and allow for easier scalability compared to traditional batch methods.
Alternative Iodinating Reagents: Exploring milder and less hazardous iodinating agents to replace traditional reagents could enhance the green credentials of the synthesis.
Exploration of Unique Reactivity Patterns Triggered by Specific Substituents (e.g., iodo, amino, methyl)
The interplay of the iodo, amino, and methyl groups on the indazole scaffold presents a rich area for synthetic exploration. Each substituent offers a handle for diverse chemical transformations, and their combined electronic and steric effects could lead to unique reactivity.
Palladium-Catalyzed Cross-Coupling Reactions: The C3-iodo group is a prime site for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination. libretexts.orgyoutube.com These reactions would allow for the introduction of a wide array of substituents at this position, enabling the rapid generation of a library of derivatives for structure-activity relationship (SAR) studies. The reactivity of aryl iodides in such couplings is generally high (I >> Br > OTf >> Cl > F), making this compound an excellent substrate. libretexts.org
Functionalization of the Amino Group: The 4-amino group can be readily acylated, alkylated, or used as a directing group for further electrophilic substitution on the benzene (B151609) ring. It can also serve as a precursor for the synthesis of fused heterocyclic systems.
Oxidation of the Methyl Group: The 6-methyl group could potentially be oxidized to a formyl or carboxyl group, providing another point for diversification and conjugation.
Denitrogenative Transformations: 3-Aminoindazoles have been shown to undergo denitrogenative transannulation and rearrangement reactions to form other heterocyclic systems, a reactivity pattern that could be explored for this compound. researchgate.net
Advanced Computational Prediction and Design of Novel Derivatives
Computational chemistry offers a powerful toolset for accelerating the discovery and optimization of derivatives of this compound.
Molecular Docking Studies: Once promising biological targets are identified, molecular docking can be used to predict the binding modes and affinities of novel derivatives within the target's active site. nih.govnih.gov This allows for the rational design of compounds with improved potency and selectivity. For example, docking studies have been used to analyze the binding interactions of indazole inhibitors with the active site of enzymes like Indoleamine 2,3-dioxygenase (IDO1). nih.gov
Density Functional Theory (DFT) Calculations: DFT studies can provide insights into the electronic structure, reactivity, and spectroscopic properties of the molecule. nih.gov This information can help in understanding reaction mechanisms and predicting the impact of substituents on the molecule's properties.
Quantitative Structure-Activity Relationship (QSAR): By developing QSAR models, it may be possible to correlate the structural features of a series of derivatives with their biological activity, enabling the prediction of the activity of yet-unsynthesized compounds.
Identification of Undiscovered Molecular Targets or Biological Pathways
The indazole scaffold is recognized as a "privileged structure" in medicinal chemistry, with numerous derivatives showing a wide range of biological activities. pnrjournal.comresearchgate.netnih.gov This suggests that this compound could interact with a variety of biological targets.
Future research should aim to identify these targets through:
Phenotypic Screening: Testing the compound against a broad panel of cancer cell lines or in other disease models can reveal unexpected biological activities. researchgate.net
Kinase Profiling: Given that many indazole derivatives are potent kinase inhibitors, screening against a large panel of kinases could identify specific targets in this enzyme family. nih.gov Known targets for indazole derivatives include EGFR, VEGFR, and Aurora kinases. researchgate.netnih.gov
Target Deconvolution: If a phenotypic effect is observed, various techniques (e.g., affinity chromatography, proteomics) can be employed to identify the specific protein(s) with which the compound interacts.
Exploration of Novel Pathways: Indazole derivatives have been investigated as inhibitors of targets beyond kinases, such as Indoleamine 2,3-dioxygenase (IDO1), an enzyme involved in immune evasion in cancer. nih.govorganic-chemistry.org Exploring such non-traditional pathways could uncover novel therapeutic opportunities.
Potential Applications Beyond Medicinal Chemistry (e.g., materials science, analytical chemistry probes, chemical sensors – if relevant findings emerge)
While the primary interest in indazole derivatives lies in medicinal chemistry, their unique structural and electronic properties suggest potential applications in other fields.
Materials Science: Indazoles are being explored as building blocks for advanced materials. researchgate.net The potential for functionalization at the iodo and amino positions could allow for the incorporation of this molecule into polymers or other materials with specific electronic or optical properties.
Fluorescent Probes and Chemical Sensors: Some substituted 1H-indazoles exhibit interesting photophysical properties, including fluorescence with high quantum yields. acs.orgacs.org Research could investigate whether this compound or its derivatives possess useful fluorescence characteristics. The amino group, in particular, can influence the photophysical properties and could be exploited to design fluorescent probes that respond to changes in their environment (e.g., pH, metal ions). The photochemical conversion of indazoles into benzimidazoles also highlights their interesting photochemistry. nih.gov
Catalysis: The indazole scaffold can be part of ligands for metal catalysts. The specific substitution pattern of this compound could be leveraged in the design of novel ligands for asymmetric catalysis or other catalytic transformations.
Q & A
Q. What are the optimal synthetic routes for preparing 3-Iodo-6-methyl-1H-indazol-4-amine, and how do reaction conditions influence yield?
Methodological Answer:
- The synthesis typically involves halogenation or cross-coupling reactions. For example, a Buchwald-Hartwig amination may be adapted from protocols used for analogous indazole derivatives (e.g., 7-bromo-4-chloro-1H-indazol-3-amine synthesis via palladium catalysis) .
- Key factors include catalyst choice (e.g., Pd(OAc)₂/Xantphos), solvent (toluene or dioxane), and temperature (80–110°C). Impurity profiles can be minimized using column chromatography or recrystallization. Reaction monitoring via TLC or HPLC is critical to optimize time-dependent yield .
Q. How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- Purity Analysis: Use reversed-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) and UV detection at 254 nm. Purity thresholds >98% are standard for pharmacological studies .
- Structural Confirmation: Employ -NMR (DMSO-) to verify substitution patterns (e.g., indazole NH protons at δ 10–12 ppm) and LC-MS for molecular ion validation (expected [M+H] for CHIN: 289.98). X-ray crystallography (via SHELX refinement) may resolve ambiguities in regiochemistry .
Advanced Research Questions
Q. What strategies resolve contradictions in pharmacological data for this compound across different assay systems?
Methodological Answer:
- Assay Replication: Validate findings using orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays). For kinase inhibitors, compare results across cell lines (HEK293 vs. CHO) to rule out off-target effects .
- Data Normalization: Account for batch-to-batch variability in compound purity (HPLC) and solvent effects (DMSO concentration ≤0.1%). Use positive controls (e.g., staurosporine for kinase inhibition) to calibrate activity thresholds .
Q. How can crystallographic data improve the understanding of this compound’s binding modes in target proteins?
Methodological Answer:
- Co-crystallize the compound with target proteins (e.g., kinases or GPCRs) using vapor diffusion methods. Refine structures via SHELXL, focusing on electron density maps for the iodine atom (high electron density aids precise positioning). Anisotropic refinement may resolve disorder in the methyl group .
- Compare with analogues (e.g., 6-bromo-indazole derivatives) to assess halogen-bonding contributions to binding affinity .
Q. What experimental designs are recommended for structure-activity relationship (SAR) studies of this compound?
Methodological Answer:
- Core Modifications: Synthesize derivatives with substitutions at the 3-iodo (e.g., Br, Cl) or 6-methyl positions (e.g., ethyl, CF). Assess changes in potency using dose-response curves (IC) .
- Pharmacophore Mapping: Use molecular docking (AutoDock Vina) guided by crystallographic data to identify critical interactions (e.g., hydrogen bonds with hinge regions of kinases). Validate predictions via mutagenesis studies .
Data Analysis and Reproducibility
Q. How should researchers address discrepancies in solubility and stability data for this compound?
Methodological Answer:
- Solubility: Test in multiple solvents (DMSO, PBS, ethanol) using nephelometry. For DMSO stock solutions, ensure concentrations ≤10 mM to avoid precipitation. Stability studies (4°C vs. -20°C) should include HPLC monitoring over 7–14 days .
- Degradation Pathways: Use LC-MS/MS to identify degradation products (e.g., dehalogenation or oxidation). Protect solutions from light and oxygen to mitigate photolytic/oxidative decay .
Q. What statistical approaches are robust for analyzing dose-dependent responses in cellular assays?
Methodological Answer:
- Fit data to a four-parameter logistic model (GraphPad Prism) to calculate EC/IC. Use ANOVA with post-hoc tests (e.g., Tukey) for multi-group comparisons. Report values and confidence intervals to quantify uncertainty .
- For high-throughput screens, apply Z’-factor validation to distinguish true hits from background noise .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
